Stereospecific Activity: (S)-Alprenolol is 100-Fold More Potent than (R)-Alprenolol at β-Adrenoceptors
The β-adrenoceptor blocking activity of alprenolol is highly stereospecific. The (R)-enantiomer of alprenolol is significantly less active than the (S)-enantiomer. Specifically, the activity of (R)-alprenolol against the β-adrenoreceptor is 100 times lower than the activity of (S)-alprenolol [1]. This pronounced stereoselectivity underscores the necessity of using the pure (S)-enantiomer for any study where the intended outcome depends on robust and predictable β-adrenoceptor antagonism. The use of racemic alprenolol would necessitate a higher total drug load, introducing the confounding variable of an enantiomer with negligible target engagement.
| Evidence Dimension | Relative β-adrenoceptor antagonist activity |
|---|---|
| Target Compound Data | Baseline (high potency) |
| Comparator Or Baseline | (R)-Alprenolol: Activity 100 times lower |
| Quantified Difference | 100-fold lower activity |
| Conditions | β-adrenoceptor binding/functional assays (implied by source) |
Why This Matters
This quantifiable difference in intrinsic activity defines the (S)-enantiomer as the active principal and the (R)-enantiomer as an impurity for β-blockade studies, making pure (S)-alprenolol essential for accurate experimental design.
- [1] NCATS Inxight Drugs. ALPRENOLOL HYDROCHLORIDE, (R)-. National Center for Advancing Translational Sciences (NCATS). View Source
